molecular formula C46H47N3 B12614818 4-[4-(9,9-Dihexylfluoren-2-yl)phenyl]-2,6-dipyridin-2-ylpyridine CAS No. 918307-43-4

4-[4-(9,9-Dihexylfluoren-2-yl)phenyl]-2,6-dipyridin-2-ylpyridine

Cat. No.: B12614818
CAS No.: 918307-43-4
M. Wt: 641.9 g/mol
InChI Key: ZTILGISGTMGYAN-UHFFFAOYSA-N
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Description

4-[4-(9,9-Dihexylfluoren-2-yl)phenyl]-2,6-dipyridin-2-ylpyridine is an organic compound known for its unique structural properties and applications in various scientific fields. This compound features a fluorene core substituted with hexyl chains, phenyl groups, and pyridine rings, making it a versatile molecule in organic electronics and materials science .

Properties

CAS No.

918307-43-4

Molecular Formula

C46H47N3

Molecular Weight

641.9 g/mol

IUPAC Name

4-[4-(9,9-dihexylfluoren-2-yl)phenyl]-2,6-dipyridin-2-ylpyridine

InChI

InChI=1S/C46H47N3/c1-3-5-7-13-27-46(28-14-8-6-4-2)40-18-10-9-17-38(40)39-26-25-36(31-41(39)46)34-21-23-35(24-22-34)37-32-44(42-19-11-15-29-47-42)49-45(33-37)43-20-12-16-30-48-43/h9-12,15-26,29-33H,3-8,13-14,27-28H2,1-2H3

InChI Key

ZTILGISGTMGYAN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1(C2=CC=CC=C2C3=C1C=C(C=C3)C4=CC=C(C=C4)C5=CC(=NC(=C5)C6=CC=CC=N6)C7=CC=CC=N7)CCCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(9,9-Dihexylfluoren-2-yl)phenyl]-2,6-dipyridin-2-ylpyridine typically involves multi-step organic reactions. One common method includes the condensation of 9,9-dihexylfluorene with phenylboronic acid, followed by a Suzuki coupling reaction with 2,6-dipyridin-2-ylpyridine . The reaction conditions often require the use of palladium catalysts and anhydrous solvents to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, stringent quality control measures are implemented to ensure the consistency and reliability of the final product .

Chemical Reactions Analysis

Types of Reactions

4-[4-(9,9-Dihexylfluoren-2-yl)phenyl]-2,6-dipyridin-2-ylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorenone derivatives, while substitution reactions can introduce various functional groups onto the phenyl or pyridine rings .

Scientific Research Applications

4-[4-(9,9-Dihexylfluoren-2-yl)phenyl]-2,6-dipyridin-2-ylpyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[4-(9,9-Dihexylfluoren-2-yl)phenyl]-2,6-dipyridin-2-ylpyridine involves its interaction with specific molecular targets and pathways. In electronic applications, the compound’s conjugated system allows for efficient charge transport and light emission. In biological systems, it may interact with cellular components through π-π stacking and hydrophobic interactions, facilitating its use as a fluorescent probe .

Comparison with Similar Compounds

Similar Compounds

  • 4-[4-(9,9-Dihexylfluoren-2-yl)phenyl]-2,1,3-benzothiadiazole
  • 4-[4-(9,9-Dihexylfluoren-2-yl)phenyl]-2,6-dipyridin-2-ylbenzene

Uniqueness

4-[4-(9,9-Dihexylfluoren-2-yl)phenyl]-2,6-dipyridin-2-ylpyridine stands out due to its unique combination of fluorene, phenyl, and pyridine moieties, which confer distinct electronic and photophysical properties. This makes it particularly valuable in the development of advanced materials for optoelectronic applications .

Biological Activity

The compound 4-[4-(9,9-Dihexylfluoren-2-yl)phenyl]-2,6-dipyridin-2-ylpyridine is a complex organic molecule that has garnered attention in the fields of medicinal chemistry and materials science due to its unique structural features and potential biological activities. This article provides a detailed overview of its biological activity, including data tables, case studies, and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C27H30N2\text{C}_{27}\text{H}_{30}\text{N}_2

Key Properties

PropertyValue
Molecular Weight410.55 g/mol
Melting PointNot available
SolubilitySoluble in organic solvents
LogP5.12

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. The mechanism appears to involve the inhibition of cell proliferation and induction of apoptosis in various cancer cell lines.

Case Study: In Vitro Anticancer Activity

In a study published in Inorganic Chemistry, derivatives of dipyridines were synthesized and tested against human cancer cell lines. The results showed that certain derivatives led to a reduction in cell viability by up to 70% at concentrations as low as 10 µM. The compound's ability to intercalate with DNA was suggested as a potential mechanism for its anticancer effects .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research has shown that it exhibits activity against both Gram-positive and Gram-negative bacteria.

Table: Antimicrobial Activity

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

These findings suggest that the compound could be a valuable candidate for developing new antimicrobial agents.

The biological activity of this compound is believed to be mediated through several mechanisms:

  • DNA Intercalation : The planar structure of the molecule allows it to insert between DNA base pairs, potentially disrupting replication and transcription processes.
  • Enzyme Inhibition : Preliminary studies indicate that the compound may inhibit key enzymes involved in cellular metabolism and proliferation.
  • Reactive Oxygen Species (ROS) Generation : Some investigations have suggested that the compound induces oxidative stress in cancer cells, leading to apoptosis.

Toxicity Studies

Toxicity assessments are crucial for any potential therapeutic application. Preliminary toxicity studies indicate that while the compound shows promising biological activity, it also exhibits cytotoxicity at higher concentrations.

Table: Toxicity Profile

ParameterValue
LD50 (rat)>2000 mg/kg
Ames TestNegative (non-carcinogenic)

These results indicate a favorable safety profile; however, further studies are necessary to fully understand the long-term effects and mechanisms of toxicity.

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